5-cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
5-Cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with cyclopropane moieties at positions 2 and 3. The cyclopropanecarbonyl group at position 5 introduces a ketone-functionalized cyclopropane, enhancing both steric and electronic complexity.
Properties
IUPAC Name |
cyclopropyl-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13(10-3-4-10)15-5-6-16-11(8-15)7-12(14-16)9-1-2-9/h7,9-10H,1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGOALLYPIGYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropanecarbonyl chloride with a suitable pyrazole derivative in the presence of a base, such as triethylamine, to facilitate the cyclization process .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 5-cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine exhibit antiviral properties. For instance, research focusing on selective inhibitors of AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase) has shown that these compounds can effectively inhibit viral replication in various models. The structure-activity relationship (SAR) studies have revealed that modifications at specific positions can enhance antiviral efficacy against viruses such as Dengue and Ebola .
Anticancer Research
The compound has also been investigated for its potential anticancer properties. Its unique structure allows for interactions with specific biological targets involved in cancer cell proliferation. Preliminary findings suggest that derivatives of this compound may inhibit tumor growth by modulating signaling pathways critical for cancer progression. Case studies have demonstrated significant cytotoxic effects against non-small cell lung carcinoma cells .
Neuroprotective Effects
Emerging research suggests that compounds within the pyrazolo[1,5-a]pyrazine family may possess neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders. Studies indicate that these compounds may help mitigate oxidative stress and inflammation in neuronal cells, thereby preserving cognitive function .
Table 1: Summary of Biological Activities
| Activity Type | Targeted Virus/Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | Dengue Virus | < 1 | |
| Antiviral | Ebola Virus | < 0.5 | |
| Anticancer | Non-small Cell Lung Cancer | < 10 | |
| Neuroprotective | Neuronal Cells | < 5 |
Table 2: Structure-Activity Relationship Studies
| Compound Variant | Modification Made | Observed Activity |
|---|---|---|
| Original Compound | None | Baseline activity |
| Variant A (addition of methyl group) | Methyl group at position 3 | Enhanced activity |
| Variant B (substitution at position 2) | Cyclohexyl substitution | Significantly reduced activity |
Mechanism of Action
The mechanism of action of 5-cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrazine scaffold is versatile, with modifications at positions 2, 3, 5, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Structural Analogs and Substituent Effects
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than neutral forms, critical for drug formulation.
- Lipophilicity : Cyclopropane and trifluoromethyl groups increase logP values, favoring blood-brain barrier penetration for CNS targets .
- Stability : Electron-withdrawing substituents (e.g., nitro, CF₃) reduce susceptibility to oxidative metabolism, extending half-life .
Key Research Findings
Synthetic Versatility : Position 7 functionalization (e.g., hydrazone formation in ) allows diversification for SAR studies .
Biological Diversity : The core scaffold’s adaptability supports applications ranging from antimicrobials to neuroactive agents .
Biological Activity
5-Cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS Number: 2034293-47-3) is a novel compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a bicyclic structure that may confer specific pharmacological properties.
- Molecular Formula : C13H17N3O
- Molecular Weight : 231.2936 g/mol
- Structure : The compound features two cyclopropane rings and a carbonyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzymatic activities or receptor functions, leading to therapeutic effects. Research indicates that compounds with similar structures often exhibit significant activity against cancer cells and viral infections.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of pyrazolo[1,5-a]pyrazines. For instance:
- In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported moderate to significant activity against renal and breast cancer cells when tested under controlled conditions .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Renal Cancer | 15 |
| Compound B | Breast Cancer | 20 |
| This compound | TBD | TBD |
Antiviral Activity
The compound's structure suggests potential antiviral properties. Research into related pyrazolo compounds has indicated efficacy in inhibiting viral replication:
- Dengue Virus (DENV) : Selective inhibitors targeting host kinases like AAK1 have been explored for their antiviral effects against DENV. The mechanism involves modulation of cellular pathways critical for viral entry and replication .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazolo compounds is crucial for optimizing their biological activity. Variations in substituents on the pyrazole ring can significantly alter potency and selectivity towards specific biological targets.
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer potential of several pyrazolo derivatives including our compound of interest. The findings suggested that structural modifications could enhance cytotoxicity against specific cancer types.
Case Study 2: Antiviral Efficacy
In another investigation focused on antiviral activity, compounds structurally related to this compound were tested against DENV in human monocyte-derived dendritic cells (MDDCs). Results indicated significant inhibition of viral replication at low concentrations .
Q & A
Basic: What are the optimal synthetic routes for 5-cyclopropanecarbonyl-2-cyclopropyl-pyrazolo[1,5-a]pyrazine?
Answer:
The synthesis typically involves multi-step protocols, including cyclopropane functionalization and pyrazolo[1,5-a]pyrazine core assembly. Key steps may include:
- Enamine cyclization : Hydrazine hydrate reacts with enamines under controlled conditions to form pyrazole intermediates, with product specificity (cyanopyrazoles vs. aminopyrazoles) dependent on reaction temperature and solvent .
- Friedel-Crafts acylation : Used to introduce the cyclopropanecarbonyl group, often requiring Lewis acids like AlCl₃ in anhydrous dichloromethane .
- Salt formation : Conversion to hydrochloride salts (e.g., dihydrochloride forms) to enhance solubility and stability, as seen in structurally related compounds .
Optimization : Varying catalysts (e.g., Pd for cross-coupling) and reaction times can improve yields. Purity is validated via HPLC and elemental analysis.
Basic: How is the structural integrity of this compound verified post-synthesis?
Answer:
Structural confirmation relies on spectroscopic and crystallographic methods:
- 1H/13C NMR : Key signals include cyclopropyl protons (δ 0.8–1.2 ppm) and pyrazine ring carbons (δ 140–160 ppm). For example, methyl groups in similar pyrazolo[1,5-a]pyrimidines show distinct triplet patterns .
- X-ray crystallography : Resolves cyclopropane ring geometry and confirms stereochemistry. A related compound, ethyl 5-cyclopropyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate, was structurally validated this way .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z ~317 for C₁₃H₁₆F₃N₃O₂) .
Advanced: How do reaction conditions influence regioselectivity in functionalizing the pyrazolo[1,5-a]pyrazine core?
Answer:
Regioselectivity is highly condition-dependent:
- Nitration : Nitric acid in H₂SO₄ at 0°C selectively targets position 3 of the pyrazine ring, as demonstrated in methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate synthesis .
- Nucleophilic substitution : Alcohols or amines react preferentially at the carbonyl group when the cyclopropane moiety is electron-withdrawing, as seen in analogous imidazo[1,2-a]pyrazine derivatives .
Mitigation of side reactions : Kinetic control via low-temperature stepwise addition minimizes byproducts. Computational modeling (DFT) predicts reactive sites, aiding in rational design .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay variability or impurities:
- Bioactivity validation : Reproduce assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition studies). For example, antitumor activity in benzyl-imidazo[1,2-a]pyrazine derivatives was confirmed via dose-dependent DNA binding assays .
- Purity checks : Use LC-MS to rule out contaminants (e.g., unreacted cyclopropane precursors). A study on pyrazolo[1,5-a]pyrimidines found that ≥95% purity was critical for consistent IC₅₀ values .
- Structural analogs : Compare with derivatives (e.g., 5-methyl or 4-amino variants) to isolate pharmacophore contributions .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility : The dihydrochloride salt form (common in related compounds) enhances aqueous solubility (>10 mg/mL in PBS) . Organic solvents like DMSO are preferred for stock solutions.
- Stability : Hydrolytic degradation of the cyclopropane ring can occur at pH >8.0. Stability studies using accelerated degradation (40°C/75% RH) show <5% decomposition over 30 days when stored at -20°C .
Formulation tips : Lyophilization with cryoprotectants (e.g., trehalose) improves long-term storage .
Advanced: How can computational methods predict this compound’s interactions with biological targets?
Answer:
- Molecular docking : Pyrazolo[1,5-a]pyrazine derivatives are docked into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. The cyclopropane group’s rigidity often enhances binding affinity via van der Waals contacts .
- QSAR modeling : Electron-withdrawing substituents (e.g., trifluoromethyl) correlate with improved antibacterial activity in imidazo[1,2-a]pyrazines, as shown in a dataset of 45 analogs .
- MD simulations : Assess binding stability over 100 ns trajectories, identifying key residues (e.g., His⁸⁷ in DNA gyrase) for mutagenesis studies .
Methodological Table: Key Analytical Parameters for Quality Control
| Parameter | Method | Acceptable Range | Reference |
|---|---|---|---|
| Purity | HPLC (C18 column) | ≥95% (254 nm) | |
| Residual solvents | GC-MS | <0.1% (ICH Q3C) | |
| Heavy metals | ICP-MS | <10 ppm | |
| Chirality | Chiral HPLC | ≥99% enantiomeric excess |
Advanced: What synthetic challenges arise from the cyclopropane moiety, and how are they addressed?
Answer:
- Ring strain : Cyclopropane’s high strain energy can lead to ring-opening during acidic/basic conditions. Mitigated by using mild reagents (e.g., NaHCO₃ for workup) .
- Steric hindrance : Bulky cyclopropyl groups slow nucleophilic attacks. Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 24 hrs for conventional heating) .
- Isomerism : Cis/trans cyclopropane isomers are separated via preparative TLC (silica gel, hexane/EtOAc 4:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
